molecular formula C7H10F3NO2 B2525957 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid CAS No. 2490430-25-4

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2525957
CAS No.: 2490430-25-4
M. Wt: 197.157
InChI Key: KQXGRLJERGDDAL-UHFFFAOYSA-N
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Description

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of a cyclopropane ring with an amine group and a trifluoroacetic acid moiety

Scientific Research Applications

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound may pose several hazards. It may be harmful if inhaled and may cause severe skin burns and eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopropanamine with vinyl halides under basic conditions to introduce the ethenyl group. The trifluoroacetic acid moiety can be introduced through the reaction of the resulting compound with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl derivatives

    Substitution: Alkylated amines

Mechanism of Action

The mechanism of action of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoroacetic acid moiety enhances its acidity, while the cyclopropane ring provides rigidity and the ethenyl group offers additional reactivity .

Properties

IUPAC Name

1-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-5(6)3-4-5;3-2(4,5)1(6)7/h2H,1,3-4,6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGRLJERGDDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490430-25-4
Record name 1-ethenylcyclopropan-1-amine; trifluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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